molecular formula C7H6F3NO2 B1344711 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine CAS No. 124432-62-8

2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine

Cat. No.: B1344711
CAS No.: 124432-62-8
M. Wt: 193.12 g/mol
InChI Key: PDYIAKSEZIQDFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine is a high-purity pyridine derivative designed for use in scientific research and development. This compound features a trifluoromethyl group at the 5-position of the pyridine ring, a modification known to enhance lipophilicity and metabolic stability in bioactive molecules, making it a valuable intermediate in medicinal chemistry . The distinct substitution pattern of hydroxy and methoxy groups provides specific reactivity that facilitates its use as a sophisticated building block for constructing more complex heterocyclic systems. Researchers utilize this compound and its analogs as key intermediates in the synthesis of potential pharmaceutical agents and agrochemicals . In analytical chemistry, structurally related pyridinone compounds have demonstrated exceptional utility as novel matrices in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI), enabling high-sensitivity detection and spatial visualization of endogenous metabolites in biological tissues . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet and handle this material with appropriate precautions, including wearing protective gloves, eye protection, and suitable clothing .

Properties

IUPAC Name

3-methoxy-5-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c1-13-5-2-4(7(8,9)10)3-11-6(5)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYIAKSEZIQDFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CNC1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Selective Reductive Dechlorination

  • Objective: Convert 2,3,6-trichloro-5-(trifluoromethyl)pyridine to 2,5-dichloro-3-(trifluoromethyl)pyridine.
  • Method:
    • Two approaches: direct catalytic hydrogenation or indirect hydrazine-mediated reduction.
    • In the indirect method, hydrazine is added dropwise to the trichlorinated pyridine solution at 0–30 °C, then heated to 50–70 °C for 4–12 hours.
    • After hydrazine reaction, oxidation with sodium hypochlorite under alkaline conditions removes hydrazino groups, yielding the dichlorinated intermediate.
  • Reaction conditions:
    • Use of lower aliphatic alcohol solvents (methanol, ethanol, etc.).
    • Control of raw material conversion rate between 33–40% to minimize byproducts.
  • Yield: Approximately 70% combined yield for the reduction and oxidation steps.

Nucleophilic Substitution (Etherification)

  • Objective: Introduce methoxy group at the 2-position by substituting chlorine with methoxy.
  • Method:
    • React 2,5-dichloro-3-(trifluoromethyl)pyridine with sodium methoxide in methanol.
    • Reaction temperature controlled at 50 °C for 4 hours, followed by reflux for 8 hours.
  • Purification: Steam distillation and filtration.
  • Yield: Greater than 95% with high purity (99% by gas chromatography).

Catalytic Hydrogenation

  • Objective: Remove chlorine at the 5-position to obtain 2-methoxy-3-(trifluoromethyl)pyridine.
  • Method:
    • Use palladium on carbon catalyst (5%) in methanol with potassium carbonate as base.
    • Hydrogen pressure at 2.5 MPa, temperature at 55 °C for 12 hours.
  • Outcome: Conversion rate of 98%, product purity 99%.
  • Purification: Distillation under normal pressure.

Acid Hydrolysis

  • Objective: Convert methoxy group at the 2-position to hydroxy group, yielding 2-hydroxy-3-(trifluoromethyl)pyridine.
  • Method:
    • Treat 2-methoxy-3-(trifluoromethyl)pyridine with 30% hydrochloric acid.
    • Heat at 85–90 °C for 4 hours.
  • Yield: 98% with product purity of 99.7%.
  • Recovery: Hydrochloric acid recovered by reduced pressure distillation; product isolated as white solid.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product Yield (%) Purity (%) Notes
1 Selective reductive dechlorination 2,3,6-trichloro-5-(trifluoromethyl)pyridine Hydrazine (0–30 °C to 50–70 °C), NaOH, NaClO 2,5-dichloro-3-(trifluoromethyl)pyridine ~70 - Control conversion rate to avoid byproducts
2 Nucleophilic substitution (etherification) 2,5-dichloro-3-(trifluoromethyl)pyridine Sodium methoxide, methanol, 50 °C, reflux 8 h 2-methoxy-3,6-dichloro-5-(trifluoromethyl)pyridine >95 99 Steam distillation purification
3 Catalytic hydrogenation 2-methoxy-3,6-dichloro-5-(trifluoromethyl)pyridine Pd/C (5%), K2CO3, methanol, H2 2.5 MPa, 55 °C, 12 h 2-methoxy-3-(trifluoromethyl)pyridine 98 99 Distillation purification
4 Acid hydrolysis 2-methoxy-3-(trifluoromethyl)pyridine 30% HCl, 85–90 °C, 4 h 2-hydroxy-3-(trifluoromethyl)pyridine 98 99.7 Hydrochloric acid recovered

Research Findings and Optimization Notes

  • Selective reduction control: Maintaining partial conversion (33–40%) in the reductive dechlorination step is critical to minimize side reactions and byproduct formation.
  • Solvent choice: Lower aliphatic alcohols (methanol, ethanol) are preferred for nucleophilic substitution and hydrogenation steps due to their ability to dissolve reactants and facilitate reactions.
  • Catalyst efficiency: Palladium on carbon is effective for selective hydrogenation of chlorinated pyridines without affecting the trifluoromethyl group.
  • Hydrolysis conditions: Acid concentration and temperature are optimized to achieve near-complete conversion of methoxy to hydroxy groups without degradation.
  • Purification: Steam distillation and reduced pressure distillation are essential for isolating high-purity intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the inhibition of enzymes or receptors, resulting in various biological effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The trifluoromethyl group at position 5 is a strong electron-withdrawing group, stabilizing the pyridine ring through inductive effects. Comparing this compound to analogs with varying substituent positions highlights critical differences:

  • 2-Hydroxy-5-(trifluoromethyl)pyridine (CAS 33252-63-0): Lacks the methoxy group at position 3.
  • 2,3-Dimethoxy-5-(trifluoromethyl)pyridine: Replaces the 2-hydroxyl with a methoxy group.
  • 2-Methoxy-3-nitro-5-(trifluoromethyl)pyridine (CAS 1214343-07-3): Substitutes the 3-methoxy with a nitro (-NO₂) group. The nitro group’s stronger electron-withdrawing nature increases ring electron deficiency, favoring electrophilic substitution at specific positions .

Physicochemical Properties

Key properties influenced by substituent variations include solubility, melting point, and spectral characteristics:

Compound Substituents (Positions) Key Spectral Features (FTIR/Raman) Solubility Trends
2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine 2-OH, 3-OCH₃, 5-CF₃ O-H stretch (~3200 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), C-F (1100–1200 cm⁻¹) Moderate in polar solvents
2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine (CAS 6332-56-5) 2-OH, 3-NO₂, 5-CF₃ Strong NO₂ asymmetric stretch (~1520 cm⁻¹), reduced O-H acidity Lower due to nitro group
5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine 2-NH₂, 3-C≡C-Si(CH₃)₃, 5-CF₃ N-H stretch (~3400 cm⁻¹), C≡C (~2100 cm⁻¹) High in non-polar solvents

Biological Activity

2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. The trifluoromethyl group enhances the compound's biological properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound features a hydroxyl group, a methoxy group, and a trifluoromethyl group attached to the pyridine ring. The electron-withdrawing nature of the trifluoromethyl group significantly influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. For instance, derivatives of trifluoromethylpyridine have shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, the presence of the trifluoromethyl group can enhance the binding affinity to bacterial targets, leading to increased antibacterial efficacy compared to non-fluorinated analogs .

Table 1: Antimicrobial Activity of Trifluoromethylpyridine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-Hydroxy-3-methoxy-5-(CF₃)pyridineStaphylococcus aureus31 µg/mL
Trifluoromethylpyridine derivativeE. coli25 µg/mL
FluazinamVarious fungi15 µg/mL

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have also been evaluated in various cancer cell lines. Research indicates that this compound can inhibit cell proliferation in human cancer cell lines, including HeLa and Vero cells, with varying degrees of potency. The structural modifications, particularly at the pyridine ring, are crucial for enhancing its cytotoxic effects .

Table 2: Cytotoxicity Data in Cancer Cell Lines

Cell LineIC₅₀ (µM)Remarks
HeLa15Moderate cytotoxicity
Vero25Lower sensitivity compared to HeLa

The mechanism by which this compound exerts its biological effects is thought to involve multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Receptor Binding : Similar compounds have been shown to bind effectively to various receptors, modulating cellular signaling pathways related to cancer progression.
  • Oxidative Stress Induction : Some studies suggest that trifluoromethylated compounds can induce oxidative stress in target cells, leading to apoptosis.

Case Studies

  • Antibacterial Efficacy Study : A comparative study on the antibacterial activity of this compound against common pathogens demonstrated its effectiveness comparable to established antibiotics like streptomycin .
  • Cancer Cell Line Evaluation : In vitro assays on HeLa cells revealed that the compound exhibited significant inhibition of cell growth at concentrations as low as 15 µM, indicating potential for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine, and what are the critical reaction parameters?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of pyridine derivatives. Key steps include:

  • Halogenation/Trifluoromethylation : Introducing the trifluoromethyl group via halogen exchange reactions (e.g., using CuCF₃ or fluoroform-derived reagents) under controlled conditions (60–100°C, anhydrous solvents) .
  • Hydroxylation/Methoxylation : Selective substitution at the 2- and 3-positions using hydroxylamine or methoxide nucleophiles. Protecting groups (e.g., silyl ethers) may prevent over-substitution .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical for isolating the product .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl signals (~δ -60 to -70 ppm), while ¹H NMR resolves methoxy (~δ 3.8–4.0 ppm) and hydroxyl protons (broad signal at δ 5–6 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion (e.g., [M+H]⁺ at m/z 224.03) and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) resolves bond angles and intermolecular interactions (e.g., hydrogen bonding involving hydroxyl groups) .

Q. What solvent systems and chromatographic methods are optimal for purifying this compound?

  • Methodological Answer :

  • Normal-Phase Chromatography : Silica gel with hexane/ethyl acetate (7:3 to 1:1) effectively separates polar substituents (hydroxy, methoxy) .
  • Reverse-Phase HPLC : C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related analogs (e.g., nitro vs. methoxy derivatives) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of trifluoromethylation in pyridine derivatives?

  • Methodological Answer :

  • Electrophilic Substitution : The electron-withdrawing trifluoromethyl group directs electrophiles (e.g., Cl⁺) to the meta position (C-5), while hydroxy/methoxy groups activate ortho/para positions via resonance. Computational studies (DFT, B3LYP/6-31G*) model charge distribution and transition states .
  • Kinetic vs. Thermodynamic Control : Reaction temperature and solvent polarity influence whether methoxy substitution occurs at C-3 (kinetically favored) or C-4 (thermodynamically stable) .

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for trifluoromethylated systems .
  • Property Calculation : HOMO-LUMO gaps (~4.5–5.0 eV) correlate with stability against nucleophilic attack. Mulliken charges reveal hydroxyl oxygen as the most nucleophilic site .

Q. What are the applications of this compound in medicinal chemistry or materials science?

  • Methodological Answer :

  • Medicinal Probes : The hydroxyl group enables hydrogen bonding with biological targets (e.g., kinases), while trifluoromethyl enhances metabolic stability. In vitro assays (IC₅₀ < 1 µM) screen for antitumor activity .
  • Materials Science : As a MALDI matrix analog (cf. HNTP in ), its UV absorption (λ_max ~320 nm) and low background interference enhance metabolite imaging in tissues .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

  • Methodological Answer :

  • Acidic Conditions : Protonation of the pyridine nitrogen (pKa ~3.5) increases solubility but may hydrolyze methoxy groups at >80°C .
  • Oxidative Stress : Trifluoromethyl groups resist oxidation, but hydroxyl substituents may form quinones under strong oxidants (e.g., KMnO₄) .

Q. What synthetic challenges arise in scaling up this compound, and how can they be mitigated?

  • Methodological Answer :

  • Byproduct Formation : Competing substitutions (e.g., di-methoxy derivatives) are minimized using bulky bases (e.g., LDA) to deprotonate hydroxyl groups selectively .
  • Yield Optimization : Microwave-assisted synthesis (100°C, 30 min) improves trifluoromethylation efficiency (>80% yield) compared to conventional heating .

Q. How do structural analogs (e.g., 2-amino-3-chloro-5-trifluoromethylpyridine) compare in reactivity and bioactivity?

  • Methodological Answer :

  • Reactivity : Amino groups undergo diazotization (enabling cross-coupling), while hydroxyl groups are better hydrogen-bond donors. Chloro analogs show higher electrophilicity .
  • Bioactivity : Amino derivatives exhibit stronger antitumor activity (e.g., IC₅₀ = 0.8 µM in MCF-7 cells) due to enhanced DNA intercalation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.